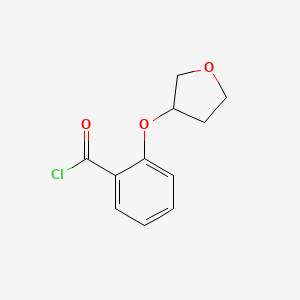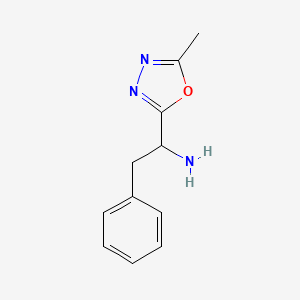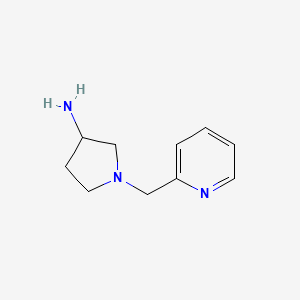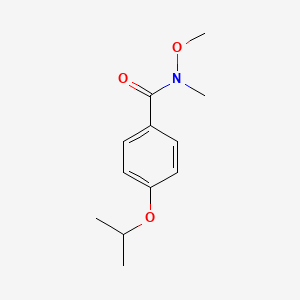
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3'-pyrrolidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) is a chemical compound with the molecular formula C12H13ClF3NO and a molar mass of 279.69 g/mol . This compound is characterized by its unique spiro structure, which includes a trifluoromethyl group attached to a benzofuran ring, fused with a pyrrolidine ring. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Spirocyclization: The final step involves the formation of the spiro structure by reacting the benzofuran derivative with a pyrrolidine precursor under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and advanced reaction techniques.
Análisis De Reacciones Químicas
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) can be compared with other spiro compounds, such as:
Spiro[cyclohexane-1,2’-indene]: Lacks the trifluoromethyl group, resulting in different chemical properties.
Spiro[4.5]decane-1,3-dione: A simpler spiro compound with different reactivity.
Spiro[2.4]heptane-1,3-dione: Another spiro compound with distinct structural features.
The presence of the trifluoromethyl group in 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) imparts unique chemical and physical properties, making it stand out among similar compounds.
Propiedades
Fórmula molecular |
C12H12F3NO |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)spiro[3H-1-benzofuran-2,3'-pyrrolidine] |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-2-1-8-6-11(3-4-16-7-11)17-10(8)5-9/h1-2,5,16H,3-4,6-7H2 |
Clave InChI |
WHXZZZBPZKLCFF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CC3=C(O2)C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)

![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)




![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)

![N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)
